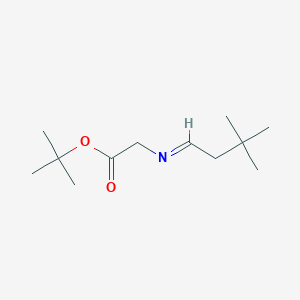![molecular formula C5H9ClOS B13993874 Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- CAS No. 5310-35-0](/img/structure/B13993874.png)
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is an organic compound with the molecular formula C5H9ClOS It is a derivative of ethanol where a 2-chloro-2-propen-1-yl group is attached via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- can be synthesized through several methods. One common approach involves the reaction of 2-chloro-2-propen-1-ol with thiol compounds under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and other reduced sulfur compounds.
Scientific Research Applications
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfur-containing groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to various biochemical effects. The pathways involved include the modification of proteins and enzymes, which can alter their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-propen-1-ol: A precursor in the synthesis of Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-.
2-Chloroallyl alcohol: Another related compound with similar reactivity.
2-Chloropropene-3-ol: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
Ethanol,2-[(2-chloro-2-propen-1-yl)thio]- is unique due to the presence of both a chlorine atom and a sulfur atom in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
5310-35-0 |
|---|---|
Molecular Formula |
C5H9ClOS |
Molecular Weight |
152.64 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enylsulfanyl)ethanol |
InChI |
InChI=1S/C5H9ClOS/c1-5(6)4-8-3-2-7/h7H,1-4H2 |
InChI Key |
CZYDBTPROYFCRN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![2-{[(Propan-2-ylsulfonyl)methyl]sulfonyl}propane](/img/structure/B13993803.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
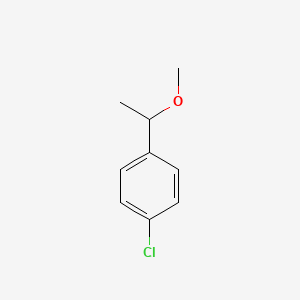
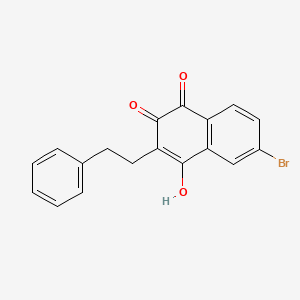
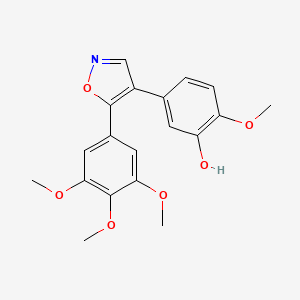
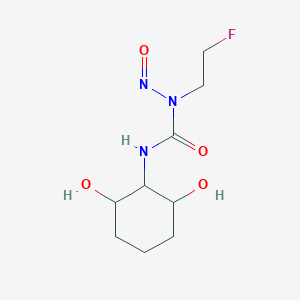
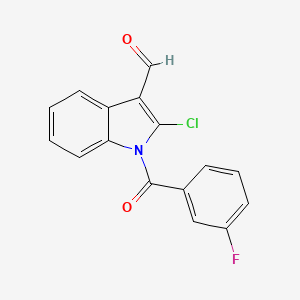
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
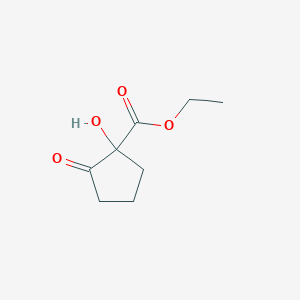
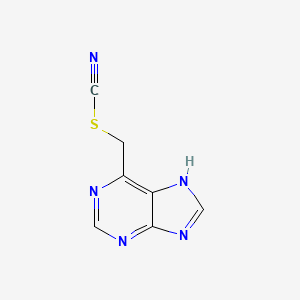
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
